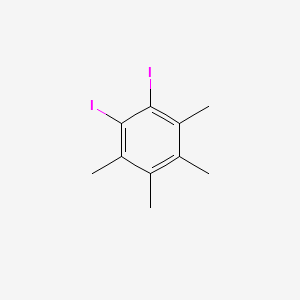

1,2-Diiodo-3,4,5,6-tetramethylbenzene

概要

説明

1,2-Diiodo-3,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H12I2 It is characterized by the presence of two iodine atoms and four methyl groups attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3,4,5,6-tetramethylbenzene can be synthesized through the iodination of 3,4,5,6-tetramethylbenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to facilitate the introduction of iodine atoms into the benzene ring. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and purification methods like recrystallization or chromatography.

化学反応の分析

Types of Reactions: 1,2-Diiodo-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide ions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The iodine atoms can be reduced to form the corresponding hydrogenated compound. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Common Reagents and Conditions:

Substitution: Organometallic reagents (e.g., Grignard reagents), halide ions, and catalysts (e.g., palladium or copper catalysts).

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed:

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Hydrogenated benzene derivatives.

科学的研究の応用

Chemical Synthesis

Halogenation Reactions:

1,2-Diiodo-3,4,5,6-tetramethylbenzene serves as a versatile intermediate in organic synthesis. Its halogenated structure allows for further derivatization through nucleophilic substitution reactions. The iodine atoms can be replaced by other functional groups, facilitating the synthesis of more complex molecules.

Case Study:

A study demonstrated the successful application of this compound in synthesizing ortho-diimide products by reacting it with primary amines in acetic acid. This method showcased good yields and highlighted the compound's utility in creating nitrogen-containing heterocycles .

Materials Science

Phosphorescent Materials:

The compound has been investigated for its role in developing phosphorescent materials. Research indicates that this compound can enhance charge-transfer phosphorescence when co-crystallized with specific diimides. This property is valuable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:

A recent study reported that the presence of this compound significantly improved the efficiency of phosphorescent emissions by stabilizing triplet excitons through intermolecular interactions .

Environmental Chemistry

Pollutant Degradation:

The compound's halogenated nature makes it a candidate for studies focused on environmental remediation. Halogenated aromatics are often resistant to degradation; however, their reactivity can be harnessed to develop methods for breaking down persistent organic pollutants.

Research Insight:

Investigations into the degradation pathways of similar halogenated compounds have shown that they can be transformed into less harmful substances through specific catalytic processes . This suggests potential applications for this compound in environmental cleanup efforts.

作用機序

The mechanism of action of 1,2-diiodo-3,4,5,6-tetramethylbenzene depends on its specific application. In chemical reactions, the iodine atoms and methyl groups play key roles in determining the reactivity and selectivity of the compound. The presence of iodine atoms can facilitate substitution reactions, while the methyl groups can influence the compound’s stability and reactivity.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors. The iodine atoms and methyl groups can affect the compound’s binding affinity and specificity, leading to various biological effects.

類似化合物との比較

1,2-Diiodo-3,4,5,6-tetramethylbenzene can be compared with other similar compounds, such as:

1,4-Diiodo-2,3,5,6-tetramethylbenzene: Similar structure but with iodine atoms at different positions. This compound may exhibit different reactivity and applications due to the positional isomerism.

1,2-Dibromo-3,4,5,6-tetramethylbenzene: Similar structure with bromine atoms instead of iodine. Bromine is less reactive than iodine, leading to differences in chemical behavior and applications.

1,2-Diiodo-4,5-dimethylbenzene: Similar structure with fewer methyl groups. The reduced number of methyl groups can affect the compound’s reactivity and stability.

The uniqueness of this compound lies in its specific arrangement of iodine and methyl groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

生物活性

1,2-Diiodo-3,4,5,6-tetramethylbenzene is a halogenated aromatic compound notable for its unique structural properties and potential biological activities. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and applications in scientific research.

- Molecular Formula : C10H12I2

- Molecular Weight : 392.01 g/mol

- CAS Number : 36321-73-0

This compound exhibits its biological activity primarily through interactions with biomolecules:

- Target of Action : The compound targets the excited state landscape of organic molecules and modulates emission characteristics in biochemical systems.

- Mode of Action : It interacts with electron-rich aromatic donors to form donor-acceptor complexes that influence phosphorescence and thermally activated delayed fluorescence (TADF) pathways .

Biochemical Pathways

The compound's interactions can significantly affect various biochemical pathways:

- Charge Transfer Interactions : It participates in charge-transfer interactions that are crucial for stabilizing triplet excitons.

- Enzyme Interactions : The iodine atoms in the structure allow for non-covalent interactions with enzymes and proteins, potentially inhibiting or modifying their catalytic functions.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It modulates key signaling pathways and gene expression by altering the activity of transcription factors.

- Metabolic Effects : The compound affects cellular metabolism by interacting with metabolic enzymes, which can influence the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, the compound's effects are mediated through:

- Binding Interactions : The formation of halogen bonds with electron-rich regions of proteins and nucleic acids leads to enzyme inhibition or activation depending on the specific target.

Temporal Effects in Laboratory Settings

The stability and degradation properties of this compound are crucial for its long-term effects on cellular functions:

- Stability : Under standard laboratory conditions, the compound remains stable but may degrade over extended periods or under specific environmental conditions.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage levels:

- Low Doses : At lower concentrations, it effectively modulates excited state emission characteristics without significant adverse effects on cellular functions.

Applications in Scientific Research

The unique properties of this compound lend themselves to various applications:

| Application Area | Description |

|---|---|

| Chemistry | Used as a precursor in synthesizing complex organic molecules and substituted benzene derivatives. |

| Biology | Investigated for potential biological activity and interactions with biomolecules. |

| Medicine | Explored for therapeutic applications in drug development targeting specific biological pathways. |

| Industry | Utilized in producing specialty chemicals and materials such as polymers and dyes. |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Charge Transfer Studies : Research demonstrated that this compound can stabilize triplet excitons through intermolecular donor-acceptor interactions which can impact cellular signaling pathways .

- Enzyme Inhibition Studies : Investigations into its inhibitory effects on specific enzymes have shown promise for developing new therapeutic agents targeting metabolic disorders.

特性

IUPAC Name |

1,2-diiodo-3,4,5,6-tetramethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12I2/c1-5-6(2)8(4)10(12)9(11)7(5)3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACBVOGAUCKCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)I)I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348255 | |

| Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5503-82-2 | |

| Record name | 1,2-diiodo-3,4,5,6-tetramethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2-Diiodo-3,4,5,6-tetramethylbenzene contribute to phosphorescence in the described research?

A: In the study by [], this compound acts as a strong electron donor when co-crystallized with a pyromellitic diimide derivative. This co-crystallization leads to charge-transfer (CT) interactions. The presence of iodine, a heavy atom, enhances intersystem crossing, facilitating efficient population of the triplet state. This results in ambient CT phosphorescence, a phenomenon rarely observed in conventional CT complexes.

Q2: How does changing the electron-donating strength of the donor molecule affect the phosphorescence observed in these co-crystals?

A: The research [] demonstrates that the origin of the phosphorescence can be modulated by adjusting the donor strength. While this compound, a strong donor, leads to phosphorescence from the CT triplet state (3CT), using weaker donors like 1,2-diiodo-4,5-dimethylbenzene and 1-bromo-4-iodobenzene shifts the emission to originate from the locally excited triplet state (3LE) of the pyromellitic diimide derivative. This highlights the crucial role of donor-acceptor interactions in dictating the emissive state and achieving tunable phosphorescence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。